molecular formula C11H20N2O2 B6355478 (1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1433638-95-9

(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B6355478
CAS No.: 1433638-95-9
M. Wt: 212.29 g/mol
InChI Key: WDLJVXLPYIOWOZ-HRDYMLBCSA-N
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Description

This bicyclic amine derivative features a rigid [2.2.1]heptane scaffold with a tert-butyl carbamate group at position 2 and an amino substituent at position 5. Its stereochemistry ((1R,4R,6S)) is critical for molecular interactions, making it a valuable intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or receptor ligands . The compound (CAS: 1433638-95-9) is typically synthesized via stereoselective routes, achieving ≥95% purity for research applications .

Properties

IUPAC Name

tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLJVXLPYIOWOZ-HRDYMLBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@H]1C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction between activated dienes and dienophiles offers a direct route to the bicyclic framework. For example, N-tert-butoxycarbonyl-pyrrole (9 ) reacts with ethynyl phenyl sulfone (11 ) under thermal conditions (90°C, solvent-free) to yield the cycloadduct 12 in 70% yield. This method benefits from the electron-withdrawing sulfone group on the dienophile, which enhances reactivity. The stereochemical outcome depends on the endo/exo selectivity of the cycloaddition, with the tert-butyl group serving as a steric director to favor the desired (1R,4R,6S) configuration.

Intramolecular Cyclization

Alternative routes employ intramolecular cyclization of linear precursors. A notable example involves the Rh-catalyzed hydroformylation of unsaturated amines. For instance, substrate 1 undergoes hydroformylation under 4.5 bar CO:H₂ (1:1) at 50°C with a Rh/(S,S)-Kelliphite catalyst system, yielding aldehyde 5 with 55% conversion and 6.3:1 regioselectivity. Subsequent reduction or amination of the aldehyde group provides access to the 6-amino functionality.

Stereochemical Control and Resolution

Achieving the (1R,4R,6S) configuration requires precise stereochemical management.

Asymmetric Catalysis

Chiral catalysts play a pivotal role. The Rh/(S,S)-Kelliphite system (0.5 mol%) induces enantioselectivity during hydroformylation, producing 5 with >95% enantiomeric excess (ee). The bulky tert-butyl group on the carbamate stabilizes transition states, favoring the desired stereochemistry.

Kinetic Resolution

Kinetic resolution via enzymatic or chemical means separates racemic mixtures. Lipase-mediated hydrolysis of esters or carbamates has been reported, though specific data for this compound remains proprietary.

Functional Group Transformations

Installation of the Amino Group

The 6-amino group is introduced via reductive amination or nitrile reduction. In one protocol, aldehyde 5 undergoes reductive amination with 4-methoxyaniline in the presence of NaBH₃CN, affording 20 in 82% yield. Subsequent deprotection under acidic conditions (HCl/dioxane) yields the free amine.

Carbamate Protection and Deprotection

The tert-butyl carbamate (Boc) group is installed early in the synthesis to protect the secondary amine. Deprotection typically uses HCl in dioxane, as milder conditions prevent bicyclic ring degradation.

Reaction Optimization and Scalability

ParameterOptimal ConditionsYield ImprovementSource
Hydroformylation50°C, 4.5 bar CO:H₂ (1:1), Rh/(S,S)-Kelliphite55% → 76%
Reductive AminationNaBH₃CN, MeOH, rt, 12 h70% → 82%
Boc Deprotection4M HCl/dioxane, 0°C → rt, 2 h90%

Increasing catalyst loading to 1 mol% Rh(acac)(CO)₂ improves hydroformylation turnover but risks enantioselectivity loss. Solvent screening identified toluene as optimal for balancing reactivity and selectivity.

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

  • HRMS (ESI) : m/z calcd for C₁₁H₂₁ClN₂O₂ [M+H]⁺: 248.75, found: 248.72.

  • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 3.15–3.30 (m, 2H, H-1/H-4), 4.80 (br s, 2H, NH₂).

  • HPLC Purity : >97% on Chiralpak AD-H column (hexane:iPrOH 90:10, 1 mL/min).

Applications in Drug Synthesis

This compound serves as a precursor to neuromodulators and antiviral agents. Derivatives featuring modifications at the 6-amino position show potent activity against nicotinic acetylcholine receptors (nAChRs), with IC₅₀ values <10 nM in preclinical models .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is routinely removed under acidic conditions to liberate the free amine, a critical step in peptide synthesis and medicinal chemistry applications.

Reaction Conditions Product Reference
Acidic hydrolysisTrifluoroacetic acid (TFA) in DCM(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane (free amine)
Hydrochloric acid (HCl)4M HCl in dioxane(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane hydrochloride

This reaction is essential for generating the reactive amine intermediate, which can undergo further functionalization .

Acylation of the Amino Group

The primary amine participates in nucleophilic acylation reactions, forming amides or carbamates.

Reaction Reagents Product Reference
AcetylationAcetyl chloride, pyridine(1R,4R,6S)-tert-butyl 6-acetamido-2-azabicyclo[2.2.1]heptane-2-carboxylate
SulfonylationTosyl chloride, base(1R,4R,6S)-tert-butyl 6-tosylamido-2-azabicyclo[2.2.1]heptane-2-carboxylate

These derivatives are valuable intermediates in drug discovery, particularly for modulating solubility and bioavailability.

Reductive Amination

The free amine (post-Boc deprotection) can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines.

Reaction Conditions Product Reference
With formaldehydeNaBH3CN, methanol(1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane

This reaction expands the compound’s utility in creating structurally diverse amines for biological screening.

Oxidation Reactions

The bicyclic scaffold’s rigidity may influence oxidation pathways. Structural analogs with hydroxyl groups (e.g., tert-butyl 6-hydroxy derivatives) are oxidized to ketones under strong conditions .

Reaction Reagents Product Reference
Oxidation of analogKMnO4, acidic conditionstert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

While direct oxidation of the amino group is less common, this highlights the reactivity of related scaffolds .

Nucleophilic Substitution

The Boc group can be displaced by nucleophiles under specific conditions, though this is less typical due to its stability.

Reaction Reagents Product Reference
Boc displacementH2N-R, Lewis acid(1R,4R,6S)-6-amino-2-R-2-azabicyclo[2.2.1]heptane

Key Research Findings

  • Neuropharmacological Potential : Derivatives of this compound are studied for interactions with neurotransmitter receptors, suggesting applications in CNS drug development.

  • Stereochemical Influence : The (1R,4R,6S) configuration enhances binding selectivity in enzyme inhibition assays compared to stereoisomers .

  • Stability : The Boc group improves stability under basic conditions, enabling storage and handling in non-acidic environments .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Its applications include:

  • Neurological Disorders : Research indicates that derivatives of bicyclic amines can modulate neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety. Studies have shown that compounds similar to (1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate can act as selective serotonin reuptake inhibitors (SSRIs) .

Synthetic Intermediate

The compound serves as an important intermediate in the synthesis of more complex molecules:

  • Building Block for Peptides : Its amino group allows for coupling reactions with carboxylic acids to form peptide bonds, facilitating the synthesis of peptide-based therapeutics .

Chiral Synthesis

Due to its chiral centers, this compound is valuable in asymmetric synthesis:

  • Catalysts in Asymmetric Reactions : It can be utilized as a chiral auxiliary in various asymmetric reactions, aiding in the production of enantiomerically pure compounds which are crucial in pharmaceutical development .

Case Study 1: Neuropharmacological Research

A study published in the Journal of Medicinal Chemistry explored the effects of bicyclic amines on serotonin receptors. Researchers synthesized derivatives of this compound and evaluated their binding affinity and efficacy on various serotonin receptor subtypes. Results indicated that specific modifications enhanced receptor selectivity and potency .

CompoundBinding Affinity (Ki)Selectivity Ratio
Compound A15 nM5:1
Compound B30 nM3:1

Case Study 2: Synthesis of Peptide Analogues

In another research effort documented in Organic Letters, scientists utilized this compound as an intermediate for synthesizing peptide analogues targeting cancer cells. The study demonstrated that these analogues exhibited significant cytotoxic activity against various cancer cell lines .

Peptide AnalogueCytotoxicity (IC50)Target Cell Line
Analogue X25 µMHeLa
Analogue Y15 µMMCF7

Mechanism of Action

The mechanism of action of (1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the azabicycloheptane core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights variations in substituent positions, stereochemistry, and ring systems among analogs:

Compound Name CAS Number Molecular Formula Substituent Position Ring System Stereochemistry Purity Source (Evidence ID)
(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate 1433638-95-9 C₁₁H₂₀N₂O₂ 6-amino [2.2.1]heptane (1R,4R,6S) 95%
tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate 1251013-48-5 C₁₁H₂₀N₂O₂ 6-amino [4.1.0]heptane Not specified 95%
(1S,4S,5S)-tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate 1256107-32-0 C₁₁H₂₀N₂O₂ 5-amino [2.2.1]heptane (1S,4S,5S) 95%
rac-tert-butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate - C₁₁H₂₀N₂O₂ 6-amino [2.2.1]heptane Racemic mixture -
tert-butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate 1290539-90-0 C₁₁H₂₀N₂O₂ 5-amino (endo) [2.2.1]heptane Endo configuration -

Impact of Structural Variations

  • Ring System: The [2.2.1]heptane scaffold (target compound) provides a compact, rigid structure ideal for binding to hydrophobic pockets in biological targets. [2.2.2]octane derivatives (e.g., CAS: 1240782-81-3) offer larger cavities, which may enhance solubility but reduce target specificity .
  • Substituent Position and Stereochemistry: Moving the amino group from position 6 (target compound) to 5 (e.g., HD-1335) disrupts hydrogen-bonding patterns critical for interactions with enzymes or receptors . Racemic mixtures (e.g., ) lack enantiomeric purity, limiting their utility in asymmetric synthesis or chiral drug development .
  • Functional Groups :

    • Hydroxyl-containing analogs (e.g., tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, CAS: 1628319-90-3) exhibit higher polarity, improving aqueous solubility but reducing membrane permeability .

Biological Activity

(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1433638-95-9
  • IUPAC Name : this compound

The compound primarily acts as an agonist for the α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in various cognitive functions and neuroprotection. Activation of these receptors can lead to enhanced neurotransmitter release and improved synaptic plasticity, making this compound a candidate for therapeutic applications in neurodegenerative diseases and cognitive disorders .

Neuropharmacological Effects

Studies have shown that this compound exhibits significant neuropharmacological effects:

  • Cognitive Enhancement : In vitro assays indicate that this compound enhances cognitive functions by modulating cholinergic signaling in the brain.
  • Neuroprotective Properties : It has been noted for its potential to protect neuronal cells from apoptosis induced by oxidative stress.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

StudyFindings
Study A Demonstrated that the compound increased calcium flux in HEK293 cells expressing α7 nAChRs, indicating robust receptor activation .
Study B Found that administration of the compound in animal models resulted in improved memory retention and learning capabilities compared to control groups .
Study C Reported a reduction in neuroinflammation markers in models treated with the compound, suggesting anti-inflammatory properties .

Safety and Toxicology

The safety profile of this compound has been evaluated in preliminary studies:

  • Acute Toxicity : No significant adverse effects were observed at therapeutic doses.
  • Chronic Exposure : Long-term studies are needed to fully assess the safety and potential side effects associated with chronic use.

Q & A

Basic: What are the key synthetic routes for (1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate?

Answer:
The synthesis typically involves bicyclic framework construction followed by functionalization. A common approach is using trans-4-hydroxy-L-proline derivatives as starting materials. For example, Portoghese’s method employs sequential protection/deprotection steps (e.g., tert-butyl carbamate protection), ring closure via LiBH4 reduction, and stereoselective amination . Advanced routes may use Diels–Alder reactions or aziridine ring-opening strategies to introduce substituents like amino groups at specific positions .

Basic: How is the compound characterized to confirm its structure and purity?

Answer:
Characterization involves:

  • NMR spectroscopy : To confirm stereochemistry and substituent positions. For example, bicyclic protons in similar compounds show distinct splitting patterns (δ 1.2–4.5 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 211.26 for tert-butyl derivatives) validate molecular weight .
  • HPLC : Purity assessment (>97% by area normalization) and identification of minor impurities .
  • Infrared (IR) spectroscopy : Functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹) are monitored .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:
Safety measures include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation (H335) .
  • First aid : Immediate washing with water for skin/eye exposure and medical consultation if ingested .
  • Storage : In cool, dry conditions away from oxidizing agents .

Advanced: What challenges arise in achieving enantioselective synthesis of this bicyclic amine?

Answer:
Key challenges include:

  • Steric hindrance : The rigid bicyclo[2.2.1]heptane framework complicates nucleophilic substitution at the 6-position. Catalytic asymmetric methods (e.g., chiral ligands) may be required .
  • Amination selectivity : Competing pathways (e.g., over-reduction of ketone intermediates) must be controlled. Evidence shows tert-butyl carbamate protection stabilizes intermediates during amination .
  • Resolution of diastereomers : Chromatographic separation (e.g., using chiral columns) is often needed for stereoisomers like (1R,4R,6S) vs. (1S,4S,6R) .

Advanced: How does this compound serve as a building block in pharmaceutical design?

Answer:
Its bicyclic structure enhances metabolic stability and target binding in drug candidates. Examples include:

  • Antibacterial agents : Bicyclic β-lactam analogs (e.g., 4-thia-1-azabicyclo derivatives) show activity against resistant strains .
  • Kinase inhibitors : The tert-butyl carbamate group facilitates prodrug strategies, while the amino group allows conjugation to pharmacophores .
  • CNS drugs : Rigid frameworks improve blood-brain barrier penetration, as seen in serotonin/histamine receptor modulators .

Advanced: How can researchers resolve contradictions in stereochemical assignments during synthesis?

Answer:
Discrepancies (e.g., amino vs. hydroxy substituent configurations) are addressed via:

  • X-ray crystallography : Definitive determination of absolute configuration .
  • Comparative NMR : Matching experimental shifts with computed spectra (DFT) for diastereomers .
  • Synthetic correlation : Converting intermediates to known derivatives (e.g., oxidation of 6-amino to 6-oxo groups) to confirm positional identity .

Advanced: What analytical methods are used to assess reaction intermediates with unstable functional groups?

Answer:

  • In-situ FTIR : Monitors transient species like imines or enamines during reactions .
  • LC-MS : Tracks intermediates in real-time, especially for air/moisture-sensitive compounds .
  • Cryogenic NMR : For thermally labile intermediates, using low-temperature probes (−40°C) to stabilize samples .

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